N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide
Description
This compound features a chroman-2-carboxamide group attached to a piperidin-4-yl core, which is substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the pyrimidine ring contributes to π-stacking in target binding .
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-13-25-18(21(22,23)24)12-19(26-13)28-10-8-15(9-11-28)27-20(29)17-7-6-14-4-2-3-5-16(14)30-17/h2-5,12,15,17H,6-11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUHGPPIXAOXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC4=CC=CC=C4O3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is likely that the compound binds to its targets and modulates their activity, leading to downstream effects.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that the compound interacts with multiple pathways, potentially leading to a wide range of downstream effects.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties would greatly impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.
Comparison with Similar Compounds
Key Structural Analogs from
The following compounds share the 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl backbone but differ in amide substituents:
| Compound Name | Molecular Weight | Substituent | CAS Number | Notes |
|---|---|---|---|---|
| N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide | 392.43 | 2-Phenylpropanamide | 1775544-48-3 | Higher lipophilicity |
| N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide | 392.43 | 3-Phenylpropanamide | 1775527-43-9 | Extended alkyl chain |
| 3,4-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | 392.43 | 3,4-Dimethylbenzamide | 1775443-41-8 | Steric hindrance |
| 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide | 392.43 | 2-Phenylethyl carboxamide | N/A | Flexible linker |
Key Observations :
- Substituent Effects : The chroman group in the target compound introduces a benzopyran moiety , which may enhance binding to aromatic residues in enzymatic targets compared to simpler phenyl or alkyl substituents .
- Molecular Weight : All analogs have molecular weights ~392, suggesting favorable drug-likeness (Lipinski’s rule compliance).
Functional Comparison with Kinase-Targeting Compounds
JAK Inhibitors (Evidences 3–7)
The JAK inhibitor {1-[1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (MW 699.66) shares a piperidine-pyrimidine core but incorporates additional heterocycles (azetidine, pyrrolopyrimidine) for enhanced kinase binding. Its adipate salt form improves solubility, whereas the target compound’s chroman group may prioritize membrane permeability .
Dual Src/Abl Inhibitor BMS-354825 ()
BMS-354825 (MW 553.51) is a thiazole-carboxamide with antiproliferative activity. While structurally distinct, its trifluoromethyl and pyrimidine motifs highlight common design strategies for kinase inhibition. The target compound’s chroman group may redirect it toward non-oncological targets (e.g., inflammatory pathways) .
Physicochemical and Pharmacokinetic Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
